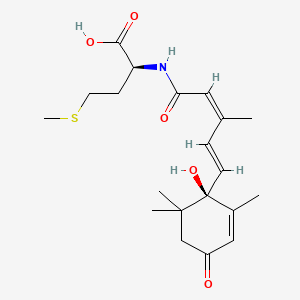
(+)-cis,trans-Abscisic Acid-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-glycine is a conjugate of abscisic acid and glycine. Abscisic acid is a plant hormone that plays a crucial role in various plant physiological processes, including seed dormancy, germination, and stress responses. Glycine is the simplest amino acid and serves as a building block for proteins. The conjugation of abscisic acid with glycine can potentially enhance the stability and bioavailability of abscisic acid, making it a compound of interest in both plant biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-glycine typically involves the conjugation of abscisic acid with glycine through an amide bond formation. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of abscisic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired conjugate from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis,trans-Abscisic Acid-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amide bond in the compound can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-glycine has several scientific research applications:
Chemistry: It is used in studies related to plant hormone analogs and their stability.
Biology: The compound is investigated for its role in plant stress responses and development.
Medicine: Research explores its potential therapeutic applications, particularly in modulating stress responses in plants, which can have implications for agriculture and crop yield.
Industry: The compound is used in the development of agrochemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-glycine involves its interaction with specific receptors and signaling pathways in plants. Abscisic acid binds to its receptors, leading to the activation of downstream signaling cascades that regulate gene expression and physiological responses. The conjugation with glycine may enhance the stability and bioavailability of abscisic acid, allowing for more effective modulation of these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abscisic Acid: The parent compound, which is a key plant hormone.
Glycine Conjugates: Other conjugates of glycine with different plant hormones or bioactive molecules.
Uniqueness
(+)-cis,trans-Abscisic Acid-glycine is unique due to its enhanced stability and potential bioavailability compared to abscisic acid alone. The conjugation with glycine may also provide additional functional properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H29NO5S |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H29NO5S/c1-13(10-17(23)21-16(18(24)25)7-9-27-5)6-8-20(26)14(2)11-15(22)12-19(20,3)4/h6,8,10-11,16,26H,7,9,12H2,1-5H3,(H,21,23)(H,24,25)/b8-6+,13-10-/t16-,20-/m0/s1 |
Clé InChI |
FOBGDNUTPNBRHY-IANRGWAWSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCSC)C(=O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCSC)C(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
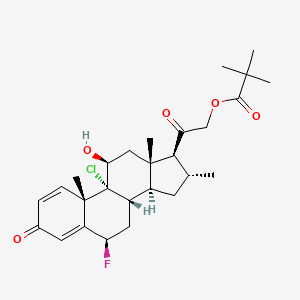
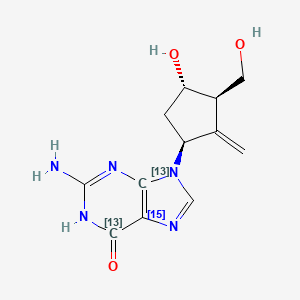
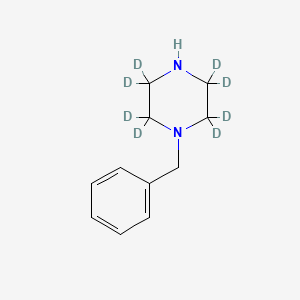
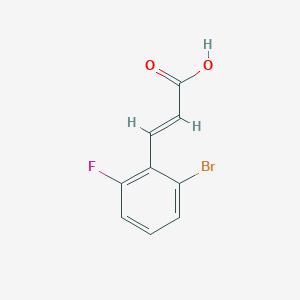
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
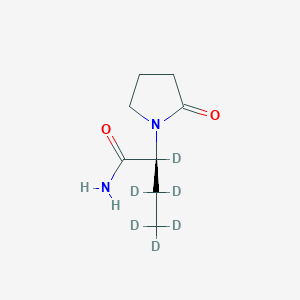
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

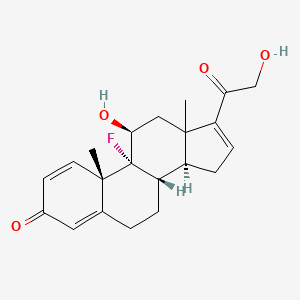
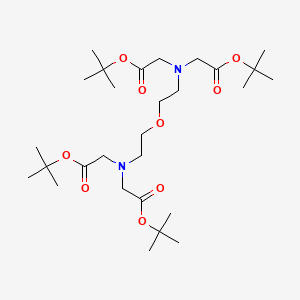
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
